3-butyl-6-phenylpyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butyl-6-phenylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-3-9-16-11-15-13(10-14(16)17)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVNOCSWAXUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC(=CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Butyl 6 Phenylpyrimidin 4 3h One and Its Derivatives
Design Considerations and Retrosynthetic Analysis for 3-butyl-6-phenylpyrimidin-4(3H)-one
The design of a synthetic route for this compound involves a logical deconstruction of the target molecule to identify readily available starting materials. This process, known as retrosynthetic analysis, reveals several potential bond disconnections and corresponding synthetic strategies.
A primary retrosynthetic disconnection breaks the pyrimidinone ring at the N1-C2 and C4-N3 bonds. This approach points to a convergent synthesis from a β-keto ester, benzoylacetonitrile, and n-butylamine. A key intermediate in this pathway is a 1,3-dicarbonyl compound, which can be cyclized with an appropriate nitrogen source. For instance, the retrosynthesis of a similar compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, identified a 2-butyl-1,3-diketone as a crucial intermediate, highlighting the importance of β-dicarbonyl precursors in pyrimidine (B1678525) synthesis. sci-hub.se
Key Retrosynthetic Disconnections for this compound:
| Disconnection Strategy | Key Intermediates | Required Starting Materials |
| Three-Component Cyclization | β-enaminone ester | Ethyl benzoylacetate, Butylamine (B146782), Formamide (or equivalent C1 source) |
| Stepwise Cyclization | N-butyl-β-aminoacrylate | Ethyl benzoylacetate, Butylamine |
| Guiso Condensation | 1,3-Diketone | Benzoylacetone, Butylurea |
This analysis suggests that the most direct routes involve the condensation of three main building blocks: a phenyl-containing three-carbon unit, a butylamine derivative, and a one-carbon source that will form the C2 position of the pyrimidinone ring.
Cyclization-Based Syntheses of Pyrimidin-4(3H)-one Ring Systems
Cyclization reactions are the most common methods for constructing the pyrimidin-4(3H)-one core. These can be achieved through classical condensation reactions or more modern multicomponent approaches.
The Biginelli reaction and related condensations represent the classical approach to pyrimidinone synthesis. These reactions typically involve the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. For the synthesis of this compound, a variation of this approach would involve reacting a precursor like ethyl benzoylacetate with butylamine to form an enamine, which is then cyclized with a suitable one-carbon synthon.
A novel method involves the Lewis acid-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation, which can produce pyrimidines in high yields and short reaction times. organic-chemistry.org In this scenario, urea serves as the source for the N1 and C2 atoms of the pyrimidine ring. The mechanism suggests that urea releases ammonia, which reacts with the β-formyl enamide, followed by a catalyst-facilitated cyclization. organic-chemistry.org The use of iron catalysis for the reaction of saturated carbonyl compounds with amidines also provides a regioselective pathway to pyrimidine derivatives. organic-chemistry.org
Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules like pyrimidinones (B12756618) in a single step from three or more starting materials. nih.gov This approach avoids the isolation of intermediates, reduces waste, and allows for rapid generation of diverse chemical libraries. nih.gov
Several MCRs have been developed for the synthesis of pyrimidine and pyrimidinone derivatives. nih.govrsc.orgacs.org A notable sustainable method involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the final aromatic ring system with high regioselectivity. nih.gov While this specific example leads to fully aromatic pyrimidines, similar principles can be applied to the synthesis of pyrimidinones by selecting appropriate starting materials.
The general strategy for MCRs in this context involves combining an aldehyde, a 1,3-dicarbonyl compound (or a synthetic equivalent), and a nitrogen source like an amidine or urea in the presence of a catalyst. acsgcipr.org
Examples of Multicomponent Reactions for Heterocycle Synthesis:
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Iridium-Catalyzed Pyrimidine Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Substituted Pyrimidines |
| Pyrano[2,3-d]pyrimidine Synthesis | Aryl aldehydes, Malononitrile, Barbituric acid | SbCl₅/nano-sawdust or Fe₃O₄/g-C₃N₄ | Pyranopyrimidines |
| Pyridine-Pyrimidine Synthesis | Aryl aldehydes, 1,3-dimethyl-6-aminouracil, Carbonitriles | Ionic liquid on nanosilica | Pyridine-Pyrimidines |
Transition Metal-Catalyzed Coupling Reactions in Pyrimidinone Synthesis
For the synthesis of aryl-substituted pyrimidinones like this compound, transition metal-catalyzed cross-coupling reactions are indispensable tools. These methods allow for the late-stage introduction of the phenyl group onto a pre-formed pyrimidinone core.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org To synthesize 6-phenylpyrimidinones, a 6-halo-pyrimidinone precursor can be coupled with phenylboronic acid.
This strategy has been successfully applied to the synthesis of various aryl-substituted pyrimidines. For example, 2,4,5,6-tetrachloropyrimidine (B156064) can undergo site-selective Suzuki-Miyaura reactions to yield mono-, di-, tri-, and tetra-arylpyrimidines with excellent control. researchgate.net An efficient synthesis of aryl-substituted pyrroles has also been demonstrated using this coupling reaction with SEM-protected pyrroles, highlighting its versatility. nih.gov
In a synthesis of a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, two sequential Suzuki-Miyaura reactions were initially used, though this approach was not ideal for large-scale synthesis due to the need for chromatographic purification. sci-hub.se This underscores a common challenge with coupling strategies in process chemistry.
Typical Conditions for Suzuki-Miyaura Coupling in Pyrimidine Synthesis:
| Component | Example |
| Substrate | 6-chloro-3-butylpyrimidin-4(3H)-one |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | Dioxane/Water or Toluene |
| Temperature | 80-100 °C |
Ruthenium-catalyzed C-H functionalization has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions. These methods allow for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials.
While direct ruthenium-catalyzed C-H arylation of the C6 position of a pyrimidinone is a developing area, related transformations demonstrate the potential of this strategy. For instance, inexpensive ruthenium catalysts have been used for the oxidative annulation of alkynes with acrylamides to produce 2-pyridones through C-H/N-H bond functionalization. goettingen-research-online.denih.gov These reactions exhibit high chemo- and regioselectivity. goettingen-research-online.de Similarly, hydroxyl-directed ruthenium-catalyzed C-H functionalization has been used to synthesize fluorescent pyrans. nih.gov
The development of air- and moisture-stable ruthenium catalysts further enhances the practicality of these methods for diverse chemical transformations, including C-H activation. youtube.com The application of these principles to the pyrimidinone core could provide a more direct and sustainable route to 6-aryl derivatives like this compound.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the synthetic methodologies for the exact chemical compound “this compound” corresponding to the detailed outline requested.
While general methodologies exist for the synthesis and derivatization of the broader class of pyrimidin-4(3H)-ones, the specific application of these techniques—including alkylation, arylation, scaffold deconstruction-reconstruction, reaction optimization, and purification for this compound—is not documented in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would involve extrapolation from related compounds and would not meet the stated requirement of focusing exclusively on the specified molecule.
Advanced Spectroscopic and Analytical Characterization of Pyrimidin 4 3h One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-butyl-6-phenylpyrimidin-4(3H)-one is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group at the C6 position would typically appear in the downfield region, approximately between δ 7.4 and 8.2 ppm. The vinyl proton on the pyrimidinone ring (H5) would likely resonate as a singlet at a characteristic downfield position. The butyl group attached to the N3 nitrogen would exhibit a series of signals in the upfield region, including a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the three methylene (B1212753) groups (CH₂) between δ 1.3 and 4.0 ppm, with the methylene group adjacent to the nitrogen (N-CH₂) being the most downfield of the three.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C4) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing around δ 160-170 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (δ 125-140 ppm). The sp² carbons of the pyrimidinone ring (C2, C5, and C6) would also resonate in the downfield region. The four carbons of the butyl chain would appear in the upfield region of the spectrum.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.40 - 8.20 | Multiplet | 5H | Ar-H |
| Pyrimidinone-H5 | ~7.00 | Singlet | 1H | C5-H |
| Butyl-H (N-CH₂) | ~3.90 | Triplet | 2H | N-CH₂-(CH₂)₂-CH₃ |
| Butyl-H (-CH₂-) | ~1.70 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| Butyl-H (-CH₂-) | ~1.40 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| Butyl-H (-CH₃) | ~0.95 | Triplet | 3H | N-(CH₂)₃-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | ~162.0 | C4 |
| Pyrimidinone-C | ~160.5 | C6 |
| Pyrimidinone-C | ~155.0 | C2 |
| Phenyl-C (ipso) | ~135.0 | C-Ar |
| Phenyl-C | 128.0 - 131.0 | CH-Ar |
| Pyrimidinone-C | ~110.0 | C5 |
| Butyl-C (N-CH₂) | ~48.0 | N-CH₂ |
| Butyl-C (-CH₂-) | ~30.0 | N-CH₂-CH₂ |
| Butyl-C (-CH₂-) | ~20.0 | N-(CH₂)₂-CH₂ |
| Butyl-C (-CH₃) | ~13.8 | N-(CH₂)₃-CH₃ |
Note: These are predicted values based on general chemical shift ranges and data from similar pyrimidinone structures. Actual experimental values may vary.
To further confirm the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity. It would also show correlations among the coupled protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. vensel.orgbeilstein-journals.org This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the N-CH₂ protons would show a cross-peak with the N-CH₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). beilstein-journals.org This is crucial for piecing together the molecular skeleton. For example, the N-CH₂ protons would show correlations to the C2 and C4 carbons of the pyrimidinone ring, confirming the position of the butyl group. The H5 proton would show correlations to C4 and C6, and the phenyl protons would show correlations to C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the phenyl ring and the H5 proton of the pyrimidinone core.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₆N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 228.1263 g/mol .
Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways for pyrimidinone derivatives often involve cleavage of the side chains and fragmentation of the heterocyclic ring. researchgate.net For this compound, expected fragmentation could include:
Loss of the butyl group (•C₄H₉) leading to a fragment ion.
McLafferty rearrangement involving the butyl chain, if sterically feasible.
Cleavage of the phenyl group.
Fragmentation of the pyrimidinone ring itself, which can be complex.
Predicted Mass Spectrometry Fragments
| m/z (predicted) | Identity | Possible Fragmentation Pathway |
| 228 | [M]⁺ | Molecular Ion |
| 171 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, from cleavage and rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation pattern is a prediction. Actual observed fragments and their relative intensities would depend on the ionization technique and energy used.
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is a rapid and effective method for identifying the presence of key functional groups.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the pyrimidinone ring, typically appearing in the range of 1650-1700 cm⁻¹. nih.gov
C=C and C=N Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the pyrimidinone and phenyl rings.
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds of the phenyl group.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the C-H bonds of the butyl group.
Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the phenyl ring typically appear in the 690-900 cm⁻¹ region, and the pattern can sometimes give clues about the substitution pattern of the ring.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic (Phenyl) |
| 2870 - 2960 | C-H Stretch | Aliphatic (Butyl) |
| ~1680 | C=O Stretch | Amide/Pyrimidinone |
| 1500 - 1650 | C=C / C=N Stretch | Phenyl / Pyrimidinone |
| 690 - 770 | C-H Bending (oop) | Monosubstituted Phenyl |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, studies on related pyrimidinone derivatives reveal common structural features. vensel.orgnih.govresearchgate.netacademie-sciences.fr It is expected that the pyrimidinone ring would be largely planar. The phenyl group at C6 may be twisted out of the plane of the pyrimidinone ring to minimize steric hindrance. The butyl group at the N3 position would adopt a stable, extended conformation. In the crystal lattice, molecules would likely be packed together through intermolecular forces such as van der Waals interactions and potentially weak C-H···O or π-π stacking interactions involving the phenyl rings. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of synthesized compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed.
In a typical setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, often a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A pure sample should ideally show a single, sharp, and symmetrical peak. This method can also be used for quantitative analysis by comparing the peak area to that of a known concentration standard. For pyrimidine (B1678525) derivatives, a mobile phase consisting of an acetate (B1210297) buffer and methanol has been shown to provide good separation. nih.gov
Computational Chemistry and Molecular Modeling in Pyrimidin 4 3h One Research
Quantum Chemical Investigations of Pyrimidin-4(3H)-one Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of pyrimidin-4(3H)-one derivatives. These calculations provide a deep understanding of the molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It is frequently used to determine the optimized molecular geometry, electronic energies, and other quantum chemical parameters. For instance, a study on 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to calculate its ground state molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data. researchgate.net
A theoretical investigation into 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a compound sharing the butyl group, also employed DFT for geometry optimization and to calculate the HOMO-LUMO energy gap, which was then compared with experimental UV-vis spectra. nih.gov
Table 1: Examples of DFT Applications in the Study of Pyrimidine (B1678525) Derivatives and Related Compounds
| Compound | DFT Method/Basis Set | Investigated Properties | Reference |
| 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | B3LYP/6-31G(d,p) | Molecular geometry (bond lengths, angles, torsion angles) | researchgate.net |
| 4-Phenylpyrimidine (4-PPy) | B3LYP/6-311++G(d,p) | Stable conformer, vibrational analysis, quantum chemical descriptors | nih.gov |
| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Not specified in abstract | Geometry optimization, HOMO-LUMO energy gap | nih.gov |
| 4,6-diphenyl-6-hydroxy-1-{[(1Z)-1-phenylethylidene] amino}tetrahydropyrimidine-2(1H)-one | B3LYP/6-31G(d) | Rotational barrier, conformer stability, hydrogen bonding, NBO, HOMO-LUMO, MEP | researchgate.net |
This table is for illustrative purposes and the listed compounds are structurally related to 3-butyl-6-phenylpyrimidin-4(3H)-one.
For example, ab initio computations at the STO-3G level were used to study the conformational behavior of isomeric phenylpyrimidines, providing insights into the torsional potentials between the phenyl and pyrimidine rings. documentsdelivered.com Such studies can help in understanding the steric and electronic effects that govern the rotational barriers and conformational preferences in molecules like this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This information is crucial for optimizing reaction conditions and for designing novel synthetic routes.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.
The initial step in molecular docking involves generating a three-dimensional model of the protein-ligand complex. This is achieved by placing the ligand (e.g., this compound) into the binding site of a target protein and sampling different conformations and orientations of the ligand. The resulting poses are then scored based on their predicted binding affinity.
For instance, molecular docking studies on N-phenylpyrimidine-4-amine derivatives were conducted to understand their binding to FMS-like tyrosine kinase-3 (FLT3). nih.gov Similarly, a series of phenylpyrazole based amides were docked into the binding site of the S6K1 protein to elucidate their binding mode. nih.gov These studies successfully predicted the binding poses and key interactions responsible for the inhibitory activity of the compounds. nih.govnih.gov
Once the binding poses are generated, the binding energy of the protein-ligand complex is calculated. Lower binding energies typically indicate a more stable complex and a higher binding affinity. For example, in a study of novel 1,3,4-oxadiazole (B1194373) derivatives, molecular docking revealed binding free energies ranging from -9.8 kcal/mol to -9.20 kcal/mol for the most potent compounds against the 15-LOX enzyme. nih.gov
Interaction fingerprints are also analyzed to provide a detailed breakdown of the types of interactions between the ligand and the protein. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
Table 2: Examples of Binding Energy and Interaction Analysis in Molecular Docking Studies
| Compound Class | Target Protein | Calculated Binding Energy | Key Interactions | Reference |
| N-phenylpyrimidine-4-amine derivatives | FMS-like tyrosine kinase-3 (FLT3) | Not specified in abstract | Interactions with key residues identified | nih.gov |
| Phenylpyrazole based amides | S6K1 | Not specified in abstract | Hydrogen bonds with Glu173 and Leu175; hydrophobic interactions with Val105, Leu97, and Met225 | nih.gov |
| 1,3,4-Oxadiazole derivatives | 15-LOX | -9.8 to -9.20 kcal/mol | Hydrogen bonds and hydrophobic interactions | nih.gov |
| 4-Phenylpyrimidine (4-PPy) | SARS-n-CoV-2 proteins (6LU7, 6M03, 6W63) | Not specified in abstract | Antiviral activity predicted | nih.gov |
This table is for illustrative purposes and the listed compounds are structurally related to this compound.
A crucial outcome of molecular docking studies is the identification of key amino acid residues in the protein's binding site that are essential for ligand recognition and binding. For example, in the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, molecular docking identified K644, C694, F691, E692, N701, D829, and F830 as critical residues for ligand binding. nih.gov
Similarly, for phenylpyrazole based S6K1 inhibitors, residues Glu173 and Leu175 were found to form key hydrogen bonds, while Val105, Leu97, and Met225 were involved in important hydrophobic interactions. nih.gov Identifying these key residues provides a roadmap for the rational design of new derivatives with improved affinity and selectivity. By modifying the ligand to enhance its interactions with these specific residues, it is possible to optimize its biological activity.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance of molecules over time. For this compound and its analogs, MD simulations can reveal how these compounds behave in a biological environment, such as the active site of a target protein, providing critical information on their stability and the specific conformations they adopt.
Protein-Ligand System Equilibrium and Trajectory Analysis
A crucial first step in studying the interaction of a ligand like this compound with its target protein is to perform an MD simulation of the protein-ligand complex. This process typically begins with molecular docking to predict the initial binding pose of the ligand in the protein's active site. The resulting complex is then subjected to a simulation in a periodic box of solvent, usually water, with added ions to mimic physiological conditions.
The simulation is run for a duration sufficient to allow the system to reach equilibrium, a state where its macroscopic properties, such as temperature and pressure, are stable. The trajectory of the atoms over time is saved, providing a detailed movie of the molecular motions. Analysis of this trajectory is key to understanding the stability of the complex. The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are often calculated to assess conformational changes. A stable RMSD over time suggests that the complex has reached a stable equilibrium state.
For instance, in studies of related pyrimidine derivatives targeting enzymes like FMS-like tyrosine kinase-3 (FLT3), MD simulations have been used to confirm the stability of the ligand within the binding pocket. nih.gov The analysis of the trajectory can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.
Illustrative Data from a Hypothetical MD Simulation of a Pyrimidin-4(3H)-one Derivative:
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Key Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 2 |
| 10 | 1.25 | 0.85 | 3 |
| 20 | 1.50 | 0.90 | 3 |
| 30 | 1.48 | 0.88 | 2 |
| 40 | 1.52 | 0.91 | 3 |
| 50 | 1.51 | 0.89 | 3 |
This table illustrates how RMSD values might plateau, indicating the system has reached equilibrium, and how the number of key hydrogen bonds can fluctuate but remain persistent over the simulation.
Solvent Effects and Binding Free Energy Calculations
The solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed understanding of their effects. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to binding affinity.
A significant application of MD simulations is the calculation of binding free energy, which provides a quantitative measure of the affinity of a ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose. nih.gov These methods calculate the free energy of the protein, the ligand, and the protein-ligand complex from the MD trajectory. The binding free energy is then estimated by subtracting the free energies of the solvated protein and ligand from the free energy of the solvated complex.
These calculations can be invaluable for ranking a series of compounds and prioritizing them for synthesis and experimental testing. For example, a lower calculated binding free energy for a derivative of this compound would suggest a higher predicted affinity for its target.
Example of Binding Free Energy Decomposition from an MM/GBSA Calculation:
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 40.5 |
| Nonpolar Solvation Energy | -5.8 |
| Total Binding Free Energy (ΔG_bind) | -39.2 |
In Silico Screening and Virtual Library Design for Pyrimidinone Discovery
The vastness of chemical space presents both a challenge and an opportunity for drug discovery. In silico screening, also known as virtual screening, offers a rapid and cost-effective way to explore large chemical libraries and identify promising hit compounds. nih.gov For the discovery of novel pyrimidin-4(3H)-one derivatives, virtual screening is a powerful strategy.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based methods are used when the three-dimensional structure of the target protein is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for activity, is a common ligand-based technique.
Structure-based virtual screening, on the other hand, requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. Molecular docking is the most widely used structure-based method, where a library of compounds is computationally "docked" into the binding site of the target protein. researchgate.net The compounds are then scored based on their predicted binding affinity and a ranked list is generated.
The process of discovering new pyrimidinone inhibitors could involve the following steps:
Library Preparation: A large database of commercially available or synthetically accessible compounds is curated.
Target Preparation: The 3D structure of the target protein is prepared for docking, which may involve adding hydrogen atoms and assigning partial charges.
Virtual Screening: The compound library is docked into the active site of the target protein using a docking program.
Hit Selection: The top-scoring compounds are visually inspected for their binding modes and interactions with key residues.
Experimental Validation: A smaller, manageable set of promising compounds is selected for synthesis and biological testing to confirm their activity.
Building upon virtual screening, virtual library design allows for the creation of novel compounds that are not present in existing databases. This can be achieved by starting with a core scaffold, such as 6-phenylpyrimidin-4(3H)-one, and computationally adding different substituents at various positions (e.g., the N3 position occupied by the butyl group). These newly designed virtual compounds can then be subjected to the same in silico screening and evaluation pipeline, enabling the exploration of a much wider and more targeted chemical space. This approach facilitates the rational design of new pyrimidinone derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies of Pyrimidin 4 3h One Analogs, Including 3 Butyl 6 Phenylpyrimidin 4 3h One
Methodological Approaches to SAR Elucidation for Pyrimidinone Scaffolds
The elucidation of Structure-Activity Relationships (SAR) for pyrimidinone scaffolds is a multifaceted process that integrates synthetic chemistry, biological evaluation, and computational modeling. A primary approach involves the systematic synthesis of analog libraries where specific positions on the pyrimidinone ring (e.g., N-1, C-2, N-3, C-5, C-6) are modified. mdpi.com This allows researchers to probe the effect of different functional groups on biological activity.
Computational methods are indispensable in modern SAR studies. Structure-based pharmacophore modeling, for instance, can identify the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific biological target. nih.gov These models can be derived from the crystal structure of a target protein, either with or without a bound ligand (holo or apo forms). nih.gov Techniques like reverse pharmacophore mapping are also employed to predict potential biological targets for a given molecule. openmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical equations that correlate the physicochemical properties of compounds with their biological activities, offering predictive insights for designing new, more potent analogs. mdpi.com Furthermore, spectroscopic techniques, such as ¹H NMR experiments that measure concentration-dependent chemical shifts, can be used to study and confirm intermolecular interactions like hydrogen bonding, which are often central to the biological function of pyrimidinones (B12756618). acs.org
Impact of N-3 Substituent Variations (e.g., butyl group) on Molecular Interactions
The substituent at the N-3 position of the pyrimidin-4(3H)-one ring plays a crucial role in defining the molecule's pharmacological profile. This position is often a key vector for modifying properties such as lipophilicity, steric bulk, and the potential for additional molecular interactions.
In the case of 3-butyl-6-phenylpyrimidin-4(3H)-one, the N-3 butyl group primarily contributes to the molecule's hydrophobicity. This can enhance membrane permeability and influence how the molecule fits into a hydrophobic pocket within a target protein. Varying the length and branching of the alkyl chain at this position allows for the fine-tuning of these properties. For example, replacing the butyl group with smaller (e.g., methyl, ethyl) or larger (e.g., pentyl, hexyl) alkyl chains can systematically probe the size limits of a binding pocket.
The introduction of different functional groups on the N-3 substituent can also introduce new interaction points. For example, adding a terminal hydroxyl or amino group could create new hydrogen bonding opportunities with the target receptor, potentially increasing binding affinity.
Table 1: Influence of N-3 Substituent Variation on Physicochemical Properties and Potential Biological Interactions
| N-3 Substituent | Key Physicochemical Change | Potential Impact on Molecular Interaction |
| Methyl | Lower lipophilicity, minimal steric bulk | May fit into smaller pockets; reduced hydrophobic interactions. |
| Butyl | Moderate lipophilicity, increased steric bulk | Optimized hydrophobic interactions; improved membrane passage. |
| Cyclohexyl | High lipophilicity, significant steric bulk | Fills larger, more defined hydrophobic pockets. |
| Benzyl | Increased aromatic character, moderate lipophilicity | Potential for π-π stacking interactions in addition to hydrophobic interactions. |
| Methoxyethyl | Increased polarity, hydrogen bond acceptor | Potential for hydrogen bonding with receptor donor sites. |
Role of C-6 Phenyl Moiety Modifications in Ligand-Target Recognition
The substituent at the C-6 position of the pyrimidinone ring is critical for anchoring the molecule to its biological target and often dictates selectivity. In this compound, the C-6 phenyl group can engage in several important non-covalent interactions, including:
Hydrophobic Interactions: The phenyl ring can occupy a hydrophobic cavity in the target protein.
π-π Stacking: The aromatic ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic residues such as lysine (B10760008) or arginine.
Modifying the phenyl ring itself is a common strategy to enhance binding affinity and selectivity. The addition of substituents to the ortho-, meta-, or para-positions of the phenyl ring can modulate its electronic properties and create new interactions. For example, a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones substituted at the 5-position (analogous to the C-6 position) with various phenyl groups showed that the pattern of potency directly correlated with the substituents on the phenyl ring. nih.gov
Table 2: Effect of C-6 Phenyl Ring Substitution on Receptor Binding Affinity (Hypothetical Data Based on Analogous Series)
| C-6 Substituent | Example Substituent on Phenyl Ring | Relative Binding Affinity | Rationale |
| Phenyl | H (unsubstituted) | 1.0 | Baseline hydrophobic and π-stacking interactions. |
| 4-Chlorophenyl | 4-Cl | 2.5 | Electron-withdrawing group may enhance interactions; halo-gen bond potential. |
| 4-Methoxyphenyl | 4-OCH₃ | 1.8 | Electron-donating group; potential H-bond acceptor. |
| 4-Hydroxyphenyl | 4-OH | 3.2 | H-bond donor and acceptor capabilities, increasing target engagement. |
| 4-Trifluoromethylphenyl | 4-CF₃ | 0.7 | Bulky, strongly electron-withdrawing group may cause steric clash or unfavorable electronic interactions. |
Structure-Modulation Relationships at the Pyrimidinone Ring System
The pyrimidinone ring itself is not merely a passive scaffold but an active participant in molecular recognition. Its inherent features, such as the carbonyl group at C-4 and the ring nitrogen atoms, are key pharmacophoric elements. The C-4 carbonyl is a potent hydrogen bond acceptor, while the N-1 proton (in N-H tautomers) acts as a hydrogen bond donor. These features mimic the hydrogen bonding patterns of nucleobases, allowing pyrimidinones to interact with a wide variety of biological targets. acs.orgnih.gov
SAR studies have shown that the integrity of the pyrimidine (B1678525) ring's amide and imide groups is often required for significant biological activity. nih.gov Modifications to the core heterocycle can lead to profound changes in activity. These can include:
Bioisosteric Replacement: Replacing the C-4 carbonyl with a thiocarbonyl (C=S) or an imine (C=N) group alters the hydrogen bonding capacity and electronic distribution of the ring.
Ring Fusion: Fusing the pyrimidinone ring with other aromatic or heterocyclic rings, such as in pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, can expand the molecule's surface area, introduce new interaction points, and rigidly lock the conformation, often leading to enhanced potency and selectivity. nih.govnih.gov For example, expanding a pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system resulted in compounds with potent anticancer activity. nih.gov
Pharmacophoric Feature Mapping and Optimization for Specific Biological Targets
Pharmacophore mapping is a computational technique used to define the essential 3D arrangement of molecular features necessary for a ligand to be recognized by a specific biological target. slideshare.netnih.gov For the pyrimidin-4(3H)-one scaffold, a typical pharmacophore model would include several key features derived from its structure.
A pharmacophore model for a pyrimidinone-based inhibitor might consist of:
Hydrogen Bond Acceptor (HBA): The C-4 carbonyl oxygen is a crucial HBA.
Hydrogen Bond Donor (HBD): The N-1 proton (if unsubstituted) can act as an HBD.
Hydrophobic Feature (HY): The N-3 butyl group provides a distinct hydrophobic region.
Aromatic Ring (AR): The C-6 phenyl group serves as an aromatic and hydrophobic feature, essential for π-stacking or hydrophobic interactions.
These models are invaluable tools in drug discovery. nih.gov They can be used for virtual screening to identify novel compounds from large databases that fit the pharmacophoric model and are therefore likely to be active. openmedicinalchemistryjournal.com Once initial hits are identified, the pharmacophore model guides the optimization process, suggesting where to make chemical modifications to improve binding affinity and selectivity for the target. nih.gov
Table 3: Essential Pharmacophoric Features of a Hypothetical Pyrimidinone-Based Inhibitor
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| HBA_1 | C-4 Carbonyl Oxygen | Hydrogen Bond |
| HY_1 | N-3 Butyl Chain | Hydrophobic Interaction |
| AR_1 | C-6 Phenyl Ring | Aromatic (π-π) Stacking / Hydrophobic |
| HBD_1 | N-1 Proton (if present) | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and using statistical methods like multiple linear regression (MLR) to build a predictive model. researchpublish.comnih.gov
For pyrimidin-4(3H)-one analogs, QSAR models can provide valuable insights into the factors driving activity. For instance, a QSAR study on substituted pyrimidines as HCV replication inhibitors used descriptors like 3D-MoRSE and 2D-autocorrelation parameters to predict the effective concentration (EC₅₀). researchpublish.com The resulting model could guide the synthesis of new derivatives with potentially higher potency. researchpublish.com
A typical QSAR equation might look like this (example from a study on 4-pyridone derivatives): pIC₅₀ = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ...
In one study, the antimalarial activity of 4-pyridone derivatives was successfully modeled using a combination of four descriptors: electronic potential, dipole moment, partition coefficient (logP), and molar refractivity. nih.gov Such models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their robustness and predictive power. researchpublish.comnih.gov The ultimate goal is to use these predictive models to design novel compounds with enhanced activity before committing to their chemical synthesis. researchgate.net
Table 4: Example of a QSAR Data Set for Pyrimidine Derivatives (Based on researchpublish.com)
| Compound ID | RDF085v (Descriptor 1) | GATS3e (Descriptor 2) | Observed logEC₅₀ | Predicted logEC₅₀ | Residual |
| 1 | 2.54 | 1.18 | 1.30 | 1.35 | -0.05 |
| 2 | 3.11 | 0.95 | 1.52 | 1.49 | 0.03 |
| 3 | 2.87 | 1.05 | 1.70 | 1.73 | -0.03 |
| 4 | 3.56 | 0.88 | 2.00 | 1.95 | 0.05 |
| 5 | 3.21 | 0.91 | 1.52 | 1.55 | -0.03 |
Mechanistic Investigations of Biological Interactions for Pyrimidin 4 3h One Derivatives
Molecular Target Identification and Validation Strategies
The initial step in elucidating the mechanism of action for a bioactive compound is the identification and validation of its molecular target(s). For pyrimidin-4(3H)-one derivatives, a range of targets has been identified, primarily focusing on enzymes and receptors involved in critical cellular signaling pathways.
Researchers have successfully identified several key molecular targets for various substituted pyrimidinone scaffolds. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another crucial regulator of the cell cycle and a target for anticancer drugs. rsc.org
Other studies have pointed towards different enzymatic targets. Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives were synthesized and evaluated as potential inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. researchgate.net Furthermore, a class of 4H-pyridopyrimidines was found to inhibit bacterial protein synthesis, indicating a likely interaction with the bacterial ribosome. researchgate.net
The strategies employed to identify these targets often begin with broad screening. Cell viability assays against various cancer cell lines are common initial steps to identify cytotoxic effects. nih.govnih.gov For compounds showing promise, more specific enzymatic assays are conducted to measure the inhibition of target enzymes like EGFR or CDK2, often yielding IC₅₀ values that quantify their potency. nih.govrsc.orgresearchgate.net
Computational methods, particularly molecular docking, play a vital role in both identifying potential targets and validating interactions. Docking studies help to predict and visualize the binding modes of the pyrimidinone derivatives within the active site of a target protein, confirming that the designed compounds fit into the intended binding pocket. nih.govrsc.org For example, docking has confirmed that these inhibitors can form essential hydrogen bonds with key residues, such as Leu83 in the active site of CDK2. rsc.org
Table 1: Identified Molecular Targets for Pyrimidin-4(3H)-one Derivatives
| Derivative Class | Molecular Target | Therapeutic Area | Source(s) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | rsc.org |
| 2-Hydrazino-pyrimidin-4(3H)-one | Dihydrofolate Reductase (DHFR) | Infectious Disease | researchgate.net |
| 4H-Pyridopyrimidine | Bacterial Protein Synthesis Machinery | Infectious Disease | researchgate.net |
| Thieno[2,3-d]pyrimidine (B153573) | Serotonin (B10506) 5-HT₃ Receptors | Neuroscience | nih.gov |
| Thieno[2,3-d]pyrimidine | Adenosine (B11128) A₂ₐ and A₃ Receptors | Various | nih.gov |
Enzyme Inhibition Kinetics and Mechanism of Action
Once a target enzyme is identified, the next step is to characterize the nature of the inhibition. This involves determining whether the inhibition is reversible or irreversible and whether it occurs at the enzyme's active site (orthosteric) or at a secondary site (allosteric).
The vast majority of studies on pyrimidin-4(3H)-one derivatives suggest a reversible mode of inhibition. Reversible inhibitors bind to their target enzymes through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This is consistent with molecular docking studies which repeatedly highlight the formation of hydrogen bonds between the pyrimidinone core and amino acid residues in the enzyme's active site. rsc.org The concept of competitive antagonism, as observed in receptor binding studies, also supports a reversible binding mechanism where the inhibitor and the natural substrate compete for the same binding site. nih.gov Irreversible inhibition, which involves the formation of a stable, covalent bond between the inhibitor and the enzyme, has not been commonly reported for this class of compounds.
The mechanism of binding can be further classified as orthosteric or allosteric.
Orthosteric Inhibition : This is the most commonly reported mechanism for pyrimidin-4(3H)-one derivatives that target enzymes. The inhibitor binds directly to the active site of the enzyme, physically blocking the natural substrate from binding. Docking studies for EGFR and CDK2 inhibitors show the pyrimidinone compounds occupying the ATP-binding pocket, which is a classic example of orthosteric inhibition. nih.gov
Allosteric Modulation : This involves the inhibitor binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that alters the properties of the active site, leading to either a decrease (negative allosteric modulation) or an increase (positive allosteric modulation) in enzyme activity. While less common for the enzyme-inhibiting pyrimidinones (B12756618), allosteric mechanisms are well-documented for related pyrimidine (B1678525) compounds that target receptors. nih.gov This dual potential for interaction modes adds to the versatility of the pyrimidine scaffold in drug design.
Receptor Binding Studies and Functional Modulation
In addition to inhibiting enzymes, pyrimidin-4(3H)-one derivatives, particularly thieno[2,3-d]pyrimidines, have been shown to bind to and modulate G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Binding assays are used to quantify the affinity of a ligand for a receptor. The equilibrium dissociation constant (Kᵢ) is a measure of this affinity, with lower Kᵢ values indicating higher binding affinity. Studies on thieno[2,3-d]pyrimidine derivatives have demonstrated potent binding to serotonin and adenosine receptors. For example, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine was found to be a potent ligand for the 5-HT₃ receptor with a Kᵢ value of 67 nM. nih.gov Other derivatives have shown high affinity and selectivity for human adenosine receptors (ARs), with Kᵢ values in the nanomolar to low-micromolar range for the hA₂ₐ and hA₃ subtypes. nih.gov
Table 2: Receptor Binding Affinities (Kᵢ) of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|
| 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine | 5-HT₃ | 67 nM | nih.gov |
| A specific thieno[2,3-d]pyrimidine (Compound 8) | hA₂ₐ Adenosine Receptor | 0.65 µM | nih.gov |
| A specific thieno[2,3-d]pyrimidine (Compound 8) | hA₃ Adenosine Receptor | 0.124 µM | nih.gov |
Beyond simple binding, it is crucial to determine the functional consequence of that binding. A ligand can act as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an allosteric modulator.
Antagonism : Many pyrimidinone derivatives function as receptor antagonists. The thieno[2,3-d]pyrimidine derivative with high affinity for the 5-HT₃ receptor was shown to act as a competitive antagonist, effectively blocking the receptor's function in functional assays. nih.gov
Agonism : While less frequently reported, some derivatives may act as agonists. For instance, certain allosteric modulators of the A₁ adenosine receptor have been found to act as allosteric agonists themselves. nih.gov
Allosteric Modulation : This is an increasingly important area of research. Positive allosteric modulators (PAMs) bind to an allosteric site and enhance the receptor's response to its endogenous ligand. This approach is considered promising for developing drugs that are more specific to certain events and sites in the body. nih.gov The pyrimidine scaffold is a key component in molecules being explored as allosteric modulators for purine (B94841) and pyrimidine receptors. nih.gov This profile offers a more nuanced way to control receptor activity compared to simple agonism or antagonism.
Cellular Pathway Perturbation Analysis
The interaction of pyrimidin-4(3H)-one derivatives with cellular targets can trigger a cascade of downstream signaling events, ultimately altering cellular functions. Research into analogous compounds, such as pyrido[2,3-d]pyrimidin-4(3H)-one and pyrazolo[3,4-d]pyrimidine derivatives, provides insights into the potential pathways that could be modulated by compounds like 3-butyl-6-phenylpyrimidin-4(3H)-one.
Analysis of Downstream Signaling Events
Derivatives of the broader pyrimidinone class have been shown to perturb critical signaling pathways involved in cell proliferation and survival. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Inhibition of EGFR, a receptor tyrosine kinase, blocks downstream cascades such as the PI3K/Akt and MAPK pathways, which are frequently hyperactivated in cancer and are crucial for cell growth and survival. nih.gov
Furthermore, studies on other related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have revealed their potential to act as multitargeted kinase inhibitors, affecting enzymes like Src and zipper-interacting protein kinase (ZIPK). nih.govmdpi.com Inhibition of these kinases can impact a variety of downstream cellular events, including cell motility, adhesion, and the regulation of smooth muscle contraction. nih.gov For example, the inhibition of Src kinase by a pyrazolo[3,4-d]pyrimidine derivative, SI388, was shown to impair cell proliferation and viability in glioblastoma cell lines. mdpi.com
Modulation of Cellular Processes at a Molecular Level
The perturbation of signaling pathways by pyrimidin-4(3H)-one derivatives translates into the modulation of fundamental cellular processes at the molecular level, including apoptosis and cell cycle progression.
Apoptosis Induction: Several pyrimidinone analogs have demonstrated the ability to induce programmed cell death, or apoptosis. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was found to induce a significant apoptotic effect in prostate cancer cells, accompanied by a notable increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The proposed mechanism for some pyrimidinone derivatives involves the inhibition of anti-apoptotic proteins, thereby tipping the cellular balance towards cell death.
Cell Cycle Arrest: Another important cellular process affected by this class of compounds is the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, and its targeted arrest is a valid therapeutic strategy. Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to cause cell cycle arrest at the pre-G1 or G2/M phases in cancer cell lines. nih.gov This arrest prevents the cells from progressing through the necessary checkpoints for division, ultimately leading to a halt in proliferation. The table below summarizes the observed molecular-level modulations by analogous pyrimidinone compounds.
| Compound Class | Molecular Target/Pathway | Cellular Process Modulated | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFR | Apoptosis, Cell Cycle Arrest | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Src Kinase | Cell Viability, Proliferation | mdpi.com |
| Pyrazolo[3,4-d]pyrimidinone | ZIPK | Smooth Muscle Contraction | nih.gov |
Biophysical Techniques for Investigating Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To fully understand the mechanism of action of pyrimidin-4(3H)-one derivatives, it is essential to characterize their direct physical interactions with their protein targets. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free optical method that allows for the real-time monitoring of binding events between a ligand (the pyrimidinone derivative) and an immobilized protein target. This technique measures changes in the refractive index at the surface of a sensor chip as the ligand flows over it and binds to the protein. The resulting sensorgram provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kᴅ) can be calculated. Kᴅ is a measure of the binding affinity. While specific SPR data for this compound is not publicly available, this technique has been widely used to characterize the binding of other small molecule inhibitors to their kinase targets.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. In an ITC experiment, small aliquots of the ligand are titrated into a solution containing the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kᴅ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These thermodynamic parameters provide deep insights into the driving forces of the interaction. For example, ITC has been used to characterize the binding of pyrazolo[3,4-d]pyrimidinone inhibitors to their target kinases, revealing the thermodynamic basis for their potency and selectivity. acs.orgnih.gov
The following table outlines the key information that can be obtained from these biophysical techniques for the study of pyrimidin-4(3H)-one derivatives.
| Technique | Parameters Measured | Significance for Pyrimidinone-Protein Interaction Studies |
| Surface Plasmon Resonance (SPR) | kₐ, kₔ, Kᴅ | Quantifies the rates of binding and dissociation, and the overall affinity of the pyrimidinone for its target protein. |
| Isothermal Titration Calorimetry (ITC) | Kᴅ, n, ΔH, ΔS | Determines the binding affinity, the number of binding sites, and the thermodynamic driving forces (enthalpic and entropic contributions) of the interaction. |
Future Perspectives and Emerging Research Avenues in Pyrimidin 4 3h One Chemistry
Novel Synthetic Methodologies for Enhanced Structural Diversity
The continued evolution of synthetic organic chemistry is crucial for expanding the chemical space around the pyrimidin-4(3H)-one core, enabling the creation of libraries with greater structural and functional diversity.
Key Developments:
One-Pot and Multicomponent Reactions: Researchers are increasingly moving towards one-pot protocols and multicomponent reactions to improve efficiency and yield. For instance, a one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, which avoids tedious purification steps and facilitates the rapid generation of analogues. nih.gov The classic Biginelli reaction, a cornerstone of dihydropyrimidine (B8664642) synthesis, continues to be adapted and refined for creating diverse derivatives. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation is being employed to accelerate reaction times and improve yields compared to conventional heating methods. This has been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating a significant improvement in efficiency. nih.gov
Catalyst Innovation: The development of novel and more efficient catalysts is a key focus. For example, ZIF-8/ZnFe2O4/GO-OSO3H nanocomposites have been reported as superior and reusable heterogeneous catalysts for preparing pyrimidine (B1678525) derivatives. mdpi.com
Fused Heterocyclic Systems: A major trend is the fusion of the pyrimidinone ring with other heterocyclic systems to create novel molecular architectures with unique biological properties. researchgate.netresearchgate.netnih.govnih.gov Examples include the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, pyrido[2,3-d]pyrimidin-4(3H)-ones, and pyrazolo[3,4-d]pyrimidines. nih.govhilarispublisher.comnih.govmdpi.com These fused systems often exhibit enhanced potency and novel mechanisms of action.
These advanced synthetic strategies are instrumental in generating novel derivatives that can be screened for a wide range of biological activities, moving far beyond the initial scaffolds. researchgate.net
Advanced Computational Approaches for Rational Design and Optimization
In silico methods are becoming indispensable for the rational design and optimization of pyrimidin-4(3H)-one derivatives, accelerating the discovery process and reducing reliance on traditional high-throughput screening.
Prominent Computational Techniques:
| Computational Technique | Application in Pyrimidinone Research | Key Findings/Insights |
| 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) | To build statistically significant models that correlate the 3D structure of compounds with their biological activity. nih.govnih.govresearchgate.netmdpi.com | Identifies key structural features (e.g., electron-withdrawing groups, hydrophobic regions) that are crucial for potency, guiding the design of more active molecules. mdpi.com |
| Molecular Docking | To predict the binding mode and affinity of pyrimidinone derivatives within the active site of a biological target. nih.govnih.govnih.govrsc.org | Elucidates crucial interactions, such as hydrogen bonding with specific amino acid residues (e.g., Leu83 in CDK2), which are essential for inhibitory activity. rsc.org |
| Pharmacophore Mapping | To identify the essential 3D arrangement of chemical features required for a molecule to be active at a specific target. nih.govresearchgate.netmdpi.com | Generates hypotheses (e.g., DHHRR_1 for TRAP1 kinase inhibitors) that can be used to screen virtual libraries for new, structurally diverse hits. nih.gov |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability. nih.govresearchgate.netmdpi.com | Validates docking results and confirms the stability of binding interactions, offering a more realistic view of the molecular recognition process. researchgate.net |
| ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction | To evaluate the drug-like properties of designed compounds at an early stage. nih.govrsc.org | Helps in prioritizing compounds with favorable pharmacokinetic profiles for synthesis and further testing, reducing late-stage attrition. rsc.org |
These computational tools enable researchers to design molecules with improved potency and selectivity, predict potential metabolic liabilities, and understand structure-activity relationships on a molecular level. nih.govnih.gov
Integration with Chemical Biology Tools for Target Discovery
Pyrimidin-4(3H)-one derivatives are being leveraged as chemical probes to explore complex biological systems and identify novel drug targets. Their tunable structures and ability to interact with specific biomolecules make them valuable tools for chemical biologists.
The development of potent and selective inhibitors based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold for histone lysine (B10760008) demethylases (KDMs) is a prime example. nih.gov These compounds, such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, have been used to probe the function of KDM4 and KDM5 subfamilies. nih.gov By selectively inhibiting these enzymes, researchers can study their roles in gene regulation and disease pathology, potentially validating them as therapeutic targets. For instance, compound 54k from this series was shown to inhibit H3K9Me3 and H3K4Me3 demethylation in cell-based assays, directly demonstrating its utility as a probe for cellular epigenetic mechanisms. nih.gov
Furthermore, the inherent properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it an ideal starting point for designing probes for a variety of enzymes and receptors. nih.govscbt.com
Exploration of Underexplored Biological Pathways and Targets
While pyrimidinones (B12756618) have a long history as anticancer and antimicrobial agents, current research is venturing into less conventional biological targets, opening up new therapeutic possibilities.
Kinase Inhibition: Beyond well-known kinases, research is targeting novel members of the kinome. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a protein implicated in cell survival and proliferation in cancers like breast cancer. nih.gov Other research has focused on designing pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of TRAP1, a mitochondrial chaperone protein involved in tumor metabolism. nih.govresearchgate.net
Epigenetic Targets: The discovery of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as inhibitors of the JmjC domain-containing histone lysine demethylases (KDMs) represents a significant shift towards epigenetic modulation. nih.govnih.gov These enzymes are crucial regulators of gene expression and are dysregulated in many cancers, making them attractive but challenging targets.
Receptor Tyrosine Orphan Kinase (ROR1): 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives are being evaluated as inhibitors of ROR1, a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor cell survival and migration. researchgate.net
Cyclin-Dependent Kinases (CDKs): Novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives have been developed as inhibitors of CDK2, a key regulator of the cell cycle, offering a targeted approach to cancer therapy. rsc.org
This expansion into new target classes demonstrates the remarkable versatility of the pyrimidinone scaffold and highlights a future where these compounds could be used to treat a broader range of diseases by modulating previously underexplored biological pathways.
Synergistic Research Combining Experimental and Computational Disciplines
The most powerful advances in pyrimidin-4(3H)-one chemistry are emerging from the tight integration of experimental synthesis and biological testing with computational modeling. This synergistic approach creates a feedback loop where computational predictions guide experimental work, and experimental results refine computational models.
Numerous studies now exemplify this paradigm. nih.govnih.govresearchgate.net For instance, the design of novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors involved a comprehensive in-silico workflow, including pharmacophore modeling, 3D-QSAR, and virtual screening to identify promising candidates. nih.govmdpi.com The top hits were then synthesized and evaluated, with the experimental results feeding back to validate and improve the initial computational hypothesis. Similarly, the development of new fused pyrimidinones as COX inhibitors combined synthesis and biological evaluation with 2D-QSAR and 3D-pharmacophore studies to confirm the potential of the designed compounds. nih.gov
This combined discipline allows for a more resource-efficient and hypothesis-driven drug discovery process, enabling researchers to navigate the vast chemical space of pyrimidinone derivatives with greater precision and purpose. rsc.orgresearchgate.net
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Role | Example Reagent |
|---|---|---|
| Aldehyde | Electrophile | Benzaldehyde |
| β-Keto Ester | Nucleophile | Ethyl acetoacetate |
| Urea Derivative | Cyclizing Agent | Thiourea or Guanidine Hydrochloride |
| Catalyst/Base | Reaction Accelerator | KOH or K-tert-butoxide |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or acetone.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : SHELXL for least-squares refinement of atomic coordinates and displacement parameters .
- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .
Q. Table 2: Software for Crystallographic Analysis
| Software | Function | Reference |
|---|---|---|
| SHELXL | Refinement | |
| WinGX | Data Integration | |
| OLEX2 | Visualization |
Advanced: How can researchers resolve contradictions in crystallographic data during structural determination?
Methodological Answer:
Discrepancies in diffraction data (e.g., twinning, disorder) require systematic validation:
- Twinning Analysis : Use the ROTAX algorithm in PLATON to detect twinning and apply twin-law corrections .
- Disorder Modeling : Refine occupancy ratios for disordered atoms using PART instructions in SHELXL .
- Cross-Validation : Compare results from multiple software (e.g., SHELXL, SIR97) to confirm bond lengths and angles .
- Data Quality Metrics : Ensure completeness (>95%), I/σ(I) > 2, and low merging R-factor (<0.1) .
Advanced: What methodologies are used to evaluate the bioactivity of pyrimidinone derivatives?
Methodological Answer:
Bioactivity studies often combine in vitro assays and computational modeling:
- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED50 calculations .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GABA receptors .
- ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using SwissADME or ADMETlab .
Q. Table 3: Example Bioactivity Parameters
| Assay | Target | Key Metric |
|---|---|---|
| MES Test | Seizure Suppression | ED50 (mg/kg) |
| scPTZ Test | Threshold Protection | % Protection at 100 mg/kg |
| Docking Score | GABAA Receptor | Binding Energy (kcal/mol) |
Basic: What spectroscopic techniques confirm the purity of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, butyl chain δ 0.8–1.6 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (expected m/z: calculated via PubChem data) .
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How are structure-activity relationships (SARs) developed for pyrimidinone derivatives?
Methodological Answer:
SAR studies involve systematic modifications:
- Substituent Variation : Synthesize analogs with different alkyl/aryl groups at the 3- and 6-positions (e.g., replacing butyl with propyl or phenyl with halophenyl) .
- Biological Testing : Compare IC50 values across analogs in target-specific assays (e.g., enzyme inhibition).
- QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
